molecular formula C11H14N4O5S B1664276 恩美他唑巴坦 CAS No. 1001404-83-6

恩美他唑巴坦

货号 B1664276
CAS 编号: 1001404-83-6
分子量: 314.32 g/mol
InChI 键: HFZITXBUTWITPT-YWVKMMECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Enmetazobactam has a molecular weight of 314.320 . It is similar in structure to tazobactam, but with one important difference. Enmetazobactam possesses a strategically placed methyl group that gives the inhibitor a net neutral charge, enhancing bacterial cell penetration .


Chemical Reactions Analysis

Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta (β)-lactamase (ESBL) inhibitor . ESBL enzymes can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . Enmetazobactam protects cefepime from degradation by ESBLs and prevents antibiotic resistance .


Physical And Chemical Properties Analysis

Enmetazobactam has a molecular weight of 314.32 . Its chemical formula is C11H14N4O5S . It is a solid substance and is soluble in DMSO .

科学研究应用

与头孢匹罗酮联合体外活性

已经证明,与头孢匹罗酮结合使用的恩美他唑巴坦对各种革兰氏阴性分离株,特别是肠杆菌科,在美国和欧洲的医院中具有有效性。这种组合已进入临床试验阶段,用于治疗复杂的尿路感染。体外研究表明,恩美他唑巴坦显著增强了头孢匹罗酮对某些菌株的活性,如大肠杆菌、肺炎克雷伯菌、克雷伯氏菌和空气克雷伯菌,但对铜绿假单胞菌无效(Morrissey et al., 2019)

肺内药代动力学

研究探讨了健康志愿者中头孢匹罗酮-恩美他唑巴坦的肺内药代动力学。这项研究对于了解这种组合在治疗医院获得性肺炎中的潜在作用至关重要,尤其考虑到其对多药耐药肠杆菌的广谱抗菌活性(Das et al., 2020)

小鼠模型中的药代动力学-药效学

已经在中性粒细胞减少的小鼠大腿感染模型中评估了恩美他唑巴坦与头孢匹罗酮的联合使用。这项研究侧重于治疗由ESBL产生的肺炎克雷伯菌感染的药代动力学-药效学关系,有助于为该组合的临床剂量选择和断点设定提供支持(Bernhard et al., 2020)

尿路感染和肾盂肾炎的临床试验

一项随机临床试验比较了头孢匹罗酮/恩美他唑巴坦与哌拉西林/他唑巴坦在患有复杂尿路感染或急性肾盂肾炎的患者中的疗效。研究得出结论,头孢匹罗酮/恩美他唑巴坦在某些方面不劣于甚至优于哌拉西林/他唑巴坦,表明其在治疗此类感染中的潜在作用(Kaye et al., 2022)

抗菌药敏试验质控

还进行了研究,以制定头孢匹罗酮-恩美他唑巴坦组合的抗菌药敏试验质控范围。这对于确保临床实验室中的准确可靠测试至关重要(Belley et al., 2019)

对β-内酰胺酶的作用机制

研究已经深入探讨了恩美他唑巴坦的作用机制,特别是其抑制广谱β-内酰胺酶(ESBLs)的能力。一项研究使用Sigmoid Emax建模来定义恩美他唑巴坦与头孢匹罗酮联合测试的最佳浓度(Knechtle et al., 2021)

未来方向

Enmetazobactam has recently gained FDA approval for treating complicated urinary tract infections in adults after demonstrating superiority over piperacillin-tazobactam in clinical cure and microbiological eradication in a global phase 3 trial . This marks a significant milestone in the fight against antibiotic-resistant infections .

属性

IUPAC Name

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZITXBUTWITPT-YWVKMMECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enmetazobactam

CAS RN

1001404-83-6
Record name AAI-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMETAZOBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enmetazobactam
Reactant of Route 2
Enmetazobactam
Reactant of Route 3
Enmetazobactam
Reactant of Route 4
Enmetazobactam
Reactant of Route 5
Enmetazobactam
Reactant of Route 6
Enmetazobactam

Citations

For This Compound
309
Citations
KS Kaye, A Belley, P Barth, O Lahlou, P Knechtle… - Jama, 2022 - jamanetwork.com
Importance Cefepime/enmetazobactam is a novel β-lactam/β-lactamase inhibitor combination and a potential empirical therapy for resistant gram-negative infections. Objective To …
Number of citations: 24 jamanetwork.com
PA Lang, R Raj, A Tumber… - Proceedings of the …, 2022 - National Acad Sciences
… We report studies on the mechanism of SBL inhibition by enmetazobactam using denaturing and nondenaturing (native) MS methods, NMR spectroscopy, and crystallography. The …
Number of citations: 4 www.pnas.org
JC Vázquez-Ucha, C Lasarte-Monterrubio… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… /enmetazobactam activity against carbapenemase-producing Enterobacterales (21, 22). Considering the low activity of enmetazobactam … of cefepime/enmetazobactam is probably due …
Number of citations: 24 journals.asm.org
I Morrissey, S Magnet, S Hawser… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… of enmetazobactam with cefepime demonstrated in vitro and in vivo activity comparable to that of meropenem (15, 16). Cefepime-enmetazobactam is … cefepime-enmetazobactam with …
Number of citations: 59 journals.asm.org
S Shapiro - Antimicrobial Agents and Chemotherapy, 2022 - Am Soc Microbiol
… -producing Enterobacterales by enmetazobactam and by … , B, and D carbapenemases, enmetazobactam is a novel penicillanic … Cefepime was chosen as a partner for enmetazobactam (…
Number of citations: 4 journals.asm.org
SS Jean, WC Ko, MC Lu, WS Lee… - Expert Review of Anti …, 2022 - Taylor & Francis
… ), and cefepime-enmetazobactam (using a fixed concentration of 8 mg/L for enmetazobactam) were included in the panel of test antibiotics. The MICs of cefepime-enmetazobactam and …
Number of citations: 9 www.tandfonline.com
F Bernhard, R Odedra, S Sordello… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… a cefepime-enmetazobactam MIC range from 0.06 to 2 μg/ml. Enmetazobactam restored the … Sigmoid curve fitting across the combined set of isolates identified enmetazobactam PK-PD …
Number of citations: 18 journals.asm.org
PY Liu, WC Ko, WS Lee, PL Lu, YH Chen… - Journal of Microbiology …, 2022 - Elsevier
Background/purpose This study aimed to investigate the in vitro susceptibilities of carbapenem-non-susceptible Pseudomonas aeruginosa (CNSPA) and Acinetobacter baumannii (…
Number of citations: 21 www.sciencedirect.com
A Johnson, L McEntee, N Farrington… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… The magnitude of drug exposure for cefepime-enmetazobactam required for logarithmic … combined with enmetazobactam, a half-maximal effect was induced with enmetazobactam at …
Number of citations: 15 journals.asm.org
SD Advani, K Claeys - JAMA, 2022 - jamanetwork.com
… at baseline, cefepime/enmetazobactam was more effective than … The statistical superiority of cefepime/enmetazobactam over … to compare cefepime/enmetazobactam with piperacillin/…
Number of citations: 1 jamanetwork.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。